molecular formula C9H9F2NO B2982026 N-ethyl-2,6-difluorobenzamide CAS No. 401587-34-6

N-ethyl-2,6-difluorobenzamide

Cat. No.: B2982026
CAS No.: 401587-34-6
M. Wt: 185.174
InChI Key: UQFMJCCMJOKHMH-UHFFFAOYSA-N
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Description

N-ethyl-2,6-difluorobenzamide is a chemical compound with the molecular formula C9H9F2NO. It is characterized by the presence of an ethyl group attached to the nitrogen atom of a benzamide structure, which is further substituted with two fluorine atoms at the 2 and 6 positions of the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-ethyl-2,6-difluorobenzamide has several applications in scientific research:

Safety and Hazards

“N-ethyl-2,6-difluorobenzamide” is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion, inhalation, and skin and eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2,6-difluorobenzamide can be synthesized through the reaction of 2,6-difluorobenzoyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recombinant Escherichia coli expressing nitrile hydratase has been explored for the production of related compounds, offering an environmentally friendly alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Hydrolysis: Formation of 2,6-difluorobenzoic acid and ethylamine.

    Reduction: Formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the ethyl group on the nitrogen atom.

    N-methyl-2,6-difluorobenzamide: Contains a methyl group instead of an ethyl group.

    N-ethyl-3,5-difluorobenzamide: Fluorine atoms are positioned at the 3 and 5 positions instead of 2 and 6.

Uniqueness

N-ethyl-2,6-difluorobenzamide is unique due to the presence of both the ethyl group and the specific positioning of the fluorine atoms. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-ethyl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-2-12-9(13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFMJCCMJOKHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401587-34-6
Record name N-ethyl-2,6-difluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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